7-Chloro-2-methyloxazolo[4,5-c]pyridine
Description
7-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine core at the [4,5-c] positions. The molecule is substituted with a chlorine atom at position 7 and a methyl group at position 2. The oxazole ring contributes to electron-deficient aromaticity, while the pyridine moiety enhances metabolic stability and binding interactions with biological targets.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 |
InChI Key |
KFBLANAOFDAOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CC(=C2O1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with methanol and a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyloxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common and can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
7-Chloro-2-methyloxazolo[4,5-c]pyridine has shown promise as a precursor in the synthesis of bioactive molecules. Its derivatives are being explored for their therapeutic properties against various diseases, including cancer and neurological disorders. Research indicates that compounds related to this compound may interact with specific biological targets, influencing pathways relevant to disease mechanisms.
Case Study: Interaction with Receptors
Preliminary studies suggest that this compound may interact with specific receptors or enzymes. For instance, investigations into its binding affinity to the α7 nicotinic acetylcholine receptor have indicated potential cognitive enhancement effects, which could be beneficial in treating cognitive impairments associated with conditions like Alzheimer's disease .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for constructing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The compound's molecular formula is C8H8ClN3O, with a molecular weight of approximately 158.57 g/mol .
Antiviral and Anticancer Properties
Research has highlighted the potential antiviral and anticancer activities of compounds derived from this compound. For example:
- Antiviral Activity : Derivatives have shown significant inhibition against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). In vitro studies indicated IC50 values ranging from 4.5 to 6.6 μg/100 μl against HSV-1 .
- Anticancer Activity : Certain modifications on the compound have resulted in enhanced cytotoxicity against various cancer cell lines. A study reported IC50 values below 10 µM in breast cancer cell lines, indicating strong potential for further development .
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between 7-Chloro-2-methyloxazolo[4,5-c]pyridine and related heterocycles:
Key Observations :
- Ring Fusion Position : The [4,5-c] vs. [4,5-b] fusion alters the electronic distribution and steric accessibility. For example, oxazolo[4,5-c]pyridine derivatives may exhibit distinct binding modes compared to [4,5-b] isomers due to shifted substituent positions .
- Heteroatom Effects : Replacing oxygen (oxazole) with nitrogen (imidazole) increases hydrogen-bonding capacity and basicity, impacting target affinity. For instance, imidazo[4,5-c]pyridines like I-BET151 show strong BRD4 interactions via water-mediated hydrogen bonds, whereas oxazole analogs may rely on hydrophobic interactions .
- Substituent Influence: Chlorine at position 7 (vs. Methyl groups at position 2 reduce steric hindrance compared to bulkier substituents (e.g., phenyl in ), favoring membrane permeability .
Physicochemical Properties
Biological Activity
7-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound characterized by its unique structural configuration, which includes a fused oxazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 158.57 g/mol
The presence of the chloro substituent at the 7-position and a methyl group at the 2-position enhances its reactivity and biological activity compared to related compounds.
The mechanism of action for this compound involves its interaction with various biological targets, such as enzymes and receptors. These interactions can modulate cellular processes, influencing pathways relevant to disease mechanisms. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors, leading to therapeutic effects in various contexts .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell functions through enzyme inhibition.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth factors .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus. The compound was effective in disrupting bacterial cell membrane integrity, leading to cell lysis.
- Anticancer Efficacy in Cell Lines : In a study involving HeLa and MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
